3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a nitroethenyl group attached at the 3-position
Mechanism of Action
Mode of Action
It is known that pyridine derivatives can interact with various biological targets, leading to changes in cellular processes . The presence of the nitroethenyl group may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of vitamin B3
Result of Action
Given the potential biological activity of pyridine derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridine derivatives . Another approach involves the condensation of pyrrole derivatives with nitroethene under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitroethenyl group can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced nitro compounds, and various substituted pyrrolo[2,3-b]pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds have a sulfur atom in place of the nitrogen in the pyrrole ring and exhibit similar biological activities.
Furo[2,3-b]pyridines: These compounds have an oxygen atom in place of the nitrogen in the pyrrole ring and are studied for their anticancer properties.
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates: These compounds have a similar nitroethenyl group and are used in the synthesis of various heterocyclic compounds.
Uniqueness
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyridine and pyrrole rings with a nitroethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKSDIHBMBDEO-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C/[N+](=O)[O-])N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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